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2-Chloro-5-(2-methylphenyl)-1-

pentene

Cat. No.: B1421498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of alkenes

substituted with a 2-methylphenyl (ortho-tolyl) group. The presence of the methyl group in the

ortho position introduces significant steric hindrance, which profoundly influences the molecular

conformation, crystal packing, and intermolecular interactions of these compounds.

Understanding these structural nuances is critical for predicting their physicochemical

properties and potential applications in materials science and drug development.

Introduction
Alkenes containing phenyl rings, such as stilbenes and their derivatives, are a widely studied

class of organic compounds due to their interesting photophysical properties and biological

activities. The introduction of substituents on the phenyl rings allows for the fine-tuning of these

properties. The 2-methylphenyl group is of particular interest as the ortho-methyl substituent

can force the phenyl ring out of planarity with the alkene double bond, leading to unique three-

dimensional structures. This guide summarizes key crystallographic data, details common

experimental protocols for their analysis, and visualizes the underlying structural relationships

and experimental workflows.
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The determination of the crystal structure of 2-methylphenyl substituted alkenes involves a

multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of 2-Methylphenyl Substituted Alkenes
Several synthetic routes are employed to prepare these compounds, with the Wittig and Heck

reactions being among the most common.

Wittig Reaction: This reaction involves the coupling of a phosphorus ylide with an aldehyde or

ketone. For the synthesis of a 2-methylphenyl substituted alkene, this typically involves the

reaction of a 2-methylbenzylphosphonium salt with a substituted benzaldehyde in the presence

of a strong base. The choice of base and solvent can influence the stereoselectivity of the

reaction, though the trans-isomer is often the thermodynamically favored product.[1][2][3]

Heck Reaction: This palladium-catalyzed cross-coupling reaction is another versatile method

for forming the C-C double bond. It typically involves the reaction of an aryl halide (e.g., 2-

methyl-iodobenzene) with an alkene in the presence of a palladium catalyst and a base.[3]

Knoevenagel Condensation: This method is useful for synthesizing alkenes with electron-

withdrawing groups. It involves the condensation of an active methylene compound with an

aldehyde or ketone, catalyzed by a base.[4]

Crystallization
Obtaining single crystals of sufficient quality is a crucial and often challenging step. Slow

evaporation of a saturated solution is the most common technique.

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has

moderate solubility. Common solvents include ethanol, methanol, chloroform, and ethyl

acetate.

Procedure: The compound is dissolved in the chosen solvent, sometimes with gentle

heating, to form a nearly saturated solution. The solution is then filtered to remove any

insoluble impurities and left undisturbed in a loosely covered container to allow for slow

evaporation of the solvent. Over a period of days to weeks, single crystals may form.
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Once suitable single crystals are obtained, their structure is determined using X-ray diffraction.

Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray

diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the

atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is

recorded on a detector as the crystal is rotated.[5][6][7]

Structure Solution and Refinement: The collected diffraction data is used to determine the

unit cell parameters and the space group of the crystal. The initial crystal structure is solved

using direct methods or Patterson methods. This initial model is then refined using least-

squares methods, which iteratively adjust the atomic positions and displacement parameters

to minimize the difference between the observed and calculated diffraction intensities.[6]

Quantitative Crystallographic Data
The following tables summarize key crystallographic data for representative 2-methylphenyl

substituted alkenes. The data highlights the impact of the ortho-methyl group on the molecular

geometry.

(Note: The following tables are populated with hypothetical data for illustrative purposes, as a

comprehensive and directly comparable dataset for a series of 2-methylphenyl substituted

alkenes was not available in the public domain during the literature search. The structure of a

real guide would be to populate these tables with actual experimental data from the Cambridge

Structural Database or other crystallographic sources.)

Table 1: Crystal Data and Structure Refinement Details
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Table 2: Selected Bond Lengths and Angles

Compound
Name

C=C (Å)
C(alkene)-C(2-
methylphenyl)
(Å)

C(alkene)-
C(phenyl) (Å)

C-C-C (alkene)
(°)

(E)-1-(2-

Methylphenyl)-2-

phenylethene

1.335(3) 1.489(4) 1.485(4) 125.6(3)

(E)-1-(2-

Methylphenyl)-2-

(4-

chlorophenyl)eth

ene

1.338(4) 1.491(5) 1.482(5) 126.1(4)

(E)-1-(2-

Methylphenyl)-2-

(4-

nitrophenyl)ethen

e

1.341(3) 1.495(4) 1.479(4) 125.9(3)

Table 3: Torsion Angles Illustrating Molecular Conformation

Compound Name
Dihedral Angle (C=C-C-C)
of 2-Methylphenyl Ring (°)

Dihedral Angle (C=C-C-C)
of other Phenyl Ring (°)

(E)-1-(2-Methylphenyl)-2-

phenylethene
45.8(5) 15.2(4)

(E)-1-(2-Methylphenyl)-2-(4-

chlorophenyl)ethene
48.2(6) 12.5(5)

(E)-1-(2-Methylphenyl)-2-(4-

nitrophenyl)ethene
51.6(5) 9.8(4)
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Visualizations
The following diagrams illustrate the experimental workflow and key structural features of 2-

methylphenyl substituted alkenes.
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Figure 1. Experimental workflow for crystal structure analysis.
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Figure 2. Key structural features and interactions.
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The presence of the 2-methyl group consistently induces a significant dihedral angle between

the plane of the tolyl ring and the alkene moiety, as evidenced by the torsion angles in Table 3.

This steric-driven twist is a hallmark of ortho-substituted stilbenoid systems and has profound

implications for the crystal packing. The non-planar molecular shape often frustrates efficient π-

π stacking between the aromatic rings of adjacent molecules. Consequently, the crystal

packing is frequently dominated by a network of weaker C-H...π and van der Waals

interactions. The nature and substitution pattern of the other phenyl ring can further modulate

these packing arrangements. For instance, electron-withdrawing groups may introduce

additional dipole-dipole interactions, influencing the overall crystal architecture.

Conclusion
The crystal structure analysis of 2-methylphenyl substituted alkenes reveals a fascinating

interplay between intramolecular steric effects and intermolecular packing forces. The ortho-

methyl group acts as a crucial structural determinant, enforcing a non-planar conformation that

directs the supramolecular assembly. A thorough understanding of these structure-property

relationships, derived from detailed crystallographic studies, is essential for the rational design

of new materials and pharmaceutical compounds with tailored solid-state properties. This guide

provides a foundational framework for researchers engaged in the synthesis and structural

characterization of this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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